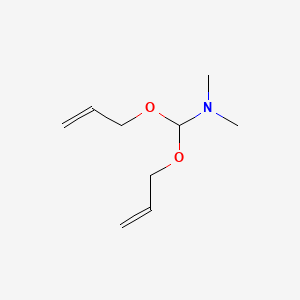
1-(Dimethylamino)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)propan-2-yl acetate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 1-(Dimethylamino)-2-propanol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 1-(Dimethylamino)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)propan-2-yl acetate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to produce various compounds and materials.
Biology: It may be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound can be a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dimethylamino)-2-propanol: The parent alcohol from which the ester is derived.
2-(Dimethylamino)ethyl acetate: Another ester with similar functional groups.
N,N-Dimethylisopropanolamine: A related compound with similar chemical properties.
Uniqueness
1-(Dimethylamino)propan-2-yl acetate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent alcohol and other related esters. Its applications in organic synthesis and industrial production highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
32188-28-6 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-(dimethylamino)propan-2-yl acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3 |
InChI-Schlüssel |
UNAHOIFQEOHOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)
![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)


![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)


![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)
